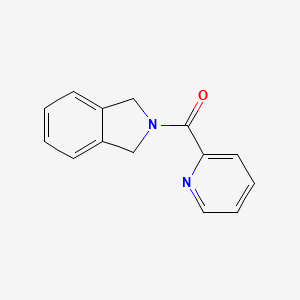

Isoindolin-2-yl(pyridin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoindolin-2-yl(pyridin-2-yl)methanone is a heterocyclic compound that features both isoindoline and pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing isoindolin-2-yl(pyridin-2-yl)methanone involves the oxidation of pyridin-2-yl-methanes. This can be achieved through a copper-catalyzed oxidation process using water as the oxygen source. The reaction typically proceeds under mild conditions, yielding the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation reactions. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Isoindolin-2-yl(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using transition metal catalysts.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and isoindoline rings, leading to a variety of substituted products.

Common Reagents and Conditions

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

Isoindolin-2-yl(pyridin-2-yl)methanone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Wirkmechanismus

The mechanism of action of isoindolin-2-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridin-2-yl-methanone: Shares the pyridine moiety but lacks the isoindoline structure.

Isoindoline derivatives: Compounds with similar isoindoline structures but different substituents.

Uniqueness

Isoindolin-2-yl(pyridin-2-yl)methanone is unique due to its combined isoindoline and pyridine moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and reactivity compared to compounds with only one of these moieties.

Biologische Aktivität

Isoindolin-2-yl(pyridin-2-yl)methanone is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique molecular structure combining isoindoline and pyridine moieties. This structural combination is believed to contribute to its multifaceted biological activities. The compound's molecular formula is C14H12N2O .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. The proposed mechanisms include:

- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of cell cycle progression.

- Antimicrobial Properties : It may inhibit key metabolic pathways in pathogens, contributing to its effectiveness against bacterial strains.

- Anti-inflammatory Effects : The compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Its structural similarities to known neuroprotective agents suggest potential in protecting neuronal cells from oxidative stress .

Biological Activities

Research indicates that this compound exhibits a range of biological activities. The following table summarizes these activities along with their potential implications:

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication in vitro, potentially targeting viral enzymes. | |

| Anticancer | Induces apoptosis in various cancer cell lines; IC50 values indicate potency. | |

| Antimicrobial | Effective against several bacterial strains; shows promise for treating infections. | |

| Anti-inflammatory | Reduces inflammatory markers in animal models. | |

| Antidiabetic | Exhibits insulin-mimetic effects, improving glucose uptake in cells. |

Case Studies

Several studies have explored the biological activity of isoindolin derivatives, providing insights into their therapeutic potential:

- Anticancer Study : A study evaluated the cytotoxic effects of isoindole derivatives, revealing that specific substitutions on the isoindole ring enhance anticancer activity against various cancer cell lines. IC50 values ranged from 0.40 μM to 4.42 μM, indicating significant potency depending on compound structure .

- Antimicrobial Evaluation : Testing against common pathogens showed that derivatives with electron-withdrawing groups exhibited enhanced antimicrobial properties, suggesting that structural modifications can significantly impact efficacy .

- Neuroprotective Assessment : In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential for treating neurodegenerative diseases .

Research Findings

Recent investigations have yielded promising results regarding the biological properties of this compound:

Table 1: Summary of Biological Activities and IC50 Values

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| This compound | Anticancer | 0.40 - 4.42 |

| Isoindolin derivative A | Antimicrobial | <10 |

| Isoindolin derivative B | Anti-inflammatory | <20 |

These findings underscore the compound's potential as a candidate for drug discovery and development across various therapeutic areas.

Eigenschaften

IUPAC Name |

1,3-dihydroisoindol-2-yl(pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14(13-7-3-4-8-15-13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTUPNGGOPKVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.